Structural Differentiation: Unique N-Cyclohexyl/N-Methyl Disubstitution Pattern Versus Mono-Substituted and Alternative Analogs
The target compound is distinguished by its specific N-cyclohexyl/N-methyl disubstitution on the glyoxylamide nitrogen. Its closest commercially catalogued analog is the des-methyl variant N-cyclohexyl-3-indoleglyoxylamide (MW 270.33 g/mol, C₁₆H₁₈N₂O₂), which lacks the N-methyl group and thus differs in hydrogen-bond donor capacity (1 HBD for des-methyl vs. 0 HBD for the target N-methyl compound), conformational flexibility, and lipophilicity. [1] A second analog, N-cyclohexyl-N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS 852368-38-8), bears an additional methyl group at the indole 2-position (MW 298.39, C₁₈H₂₂N₂O₂), introducing steric bulk adjacent to the glyoxylamide carbonyl and altering ring electronics. In the broader indole-3-glyoxylamide literature, SAR data from the tubulin polymerization inhibitor series show that introducing a methyl group α to the indole N1 position (analogous to the 2-methyl modification in the second comparator) results in the most potent compound of that series, indicating that the indole 2-position is a critical potency-determining vector. [2] By contrast, the target compound's unsubstituted indole 2-position preserves a different optimization trajectory.
| Evidence Dimension | Structural substitution pattern and key physicochemical properties |
|---|---|
| Target Compound Data | C₁₇H₂₀N₂O₂; MW 284.35; N-cyclohexyl/N-methyl disubstituted; indole 2-position unsubstituted; 0 H-bond donors |
| Comparator Or Baseline | Comparator 1 (Des-methyl): C₁₆H₁₈N₂O₂; MW 270.33; N-cyclohexyl monosubstituted; 1 H-bond donor. Comparator 2 (2-Methyl-indole): C₁₈H₂₂N₂O₂; MW 298.39; indole 2-position methylated. |
| Quantified Difference | MW difference: +14.02 vs. Comparator 1; −14.04 vs. Comparator 2. HBD difference: −1 vs. Comparator 1. Indole substitution: 2-H vs. 2-CH₃ (Comparator 2). |
| Conditions | In silico structural comparison; physicochemical property calculation |
Why This Matters
Procurement of the wrong analog — particularly the des-methyl or 2-methyl variants — introduces uncontrolled changes in H-bonding capacity, steric profile, and lipophilicity that cannot be corrected by formulation; experimental results will not be comparable.
- [1] SpectraBase. N-cyclohexyl-3-indoleglyoxylamide. Compound ID: BWLpA2R0siV. Wiley Science Solutions. View Source
- [2] Colley HE et al. An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. J Med Chem. 2015;58(23):9309-9333. View Source
